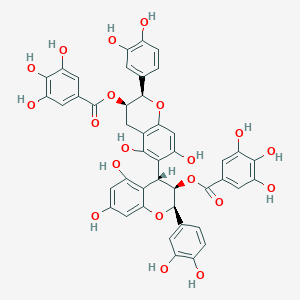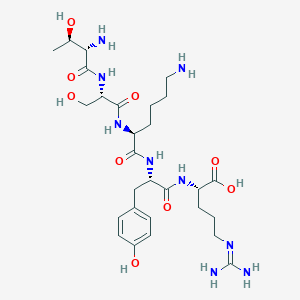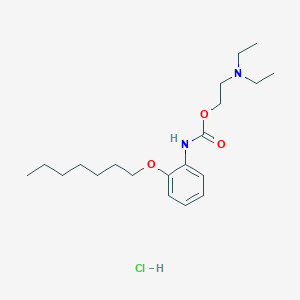
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride, also known as Cetirizine hydrochloride, is a second-generation antihistamine drug used in the treatment of allergies and hay fever. It is a selective antagonist of the histamine H1 receptor and is known to be effective in the treatment of allergic rhinitis, urticaria, and other allergic conditions.
Mechanism Of Action
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride hydrochloride is a selective antagonist of the histamine H1 receptor. It works by blocking the action of histamine, a chemical released by the body during an allergic reaction. By blocking the action of histamine, Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride hydrochloride reduces the symptoms of allergies, such as itching, sneezing, and runny nose.
Biochemical And Physiological Effects
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride hydrochloride has been shown to have minimal sedative effects, making it a preferred choice for the treatment of allergies. It has also been shown to have a long duration of action, with a half-life of approximately 10 hours. Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride hydrochloride is metabolized in the liver and excreted in the urine.
Advantages And Limitations For Lab Experiments
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride hydrochloride has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its use in the treatment of allergies, making it a well-understood drug. However, there are some limitations to its use in lab experiments. Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride hydrochloride has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. It also has a relatively short shelf life, which can limit its use in long-term experiments.
Future Directions
There are several future directions for the study of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride hydrochloride. One area of research is the potential use of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride hydrochloride in the treatment of other conditions, such as asthma and COPD. Another area of research is the development of new formulations of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride hydrochloride, such as sustained-release formulations, to improve its efficacy and reduce the frequency of dosing. Additionally, further research is needed to fully understand the mechanism of action of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride hydrochloride and its potential interactions with other drugs.
Synthesis Methods
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride hydrochloride is synthesized by the reaction of 2-(heptyloxy)phenylacetonitrile with ethyl chloroacetate in the presence of sodium ethoxide to form 2-(heptyloxy)phenylacetoacetic acid ethyl ester. This intermediate is then reacted with diethylamine in the presence of sodium hydride to form the final product, Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride hydrochloride.
Scientific Research Applications
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride hydrochloride has been extensively studied for its use in the treatment of allergic conditions. It has been shown to be effective in reducing the symptoms of allergic rhinitis, such as sneezing, itching, and runny nose. It has also been shown to be effective in the treatment of urticaria, a skin condition characterized by hives and itching. In addition to its use in the treatment of allergic conditions, Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride hydrochloride has also been studied for its potential use in the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease (COPD).
properties
CAS RN |
102609-70-1 |
|---|---|
Product Name |
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(diethylamino)ethyl ester, monohydrochloride |
Molecular Formula |
C20H35ClN2O3 |
Molecular Weight |
387 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H34N2O3.ClH/c1-4-7-8-9-12-16-24-19-14-11-10-13-18(19)21-20(23)25-17-15-22(5-2)6-3;/h10-11,13-14H,4-9,12,15-17H2,1-3H3,(H,21,23);1H |
InChI Key |
GUIHLVHALOAQSB-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN(CC)CC.Cl |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN(CC)CC.Cl |
Other CAS RN |
102609-70-1 |
synonyms |
2-diethylaminoethyl N-(2-heptoxyphenyl)carbamate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







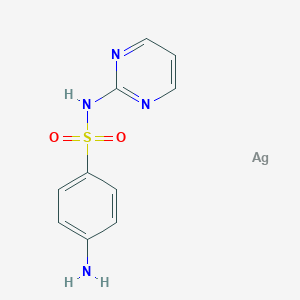


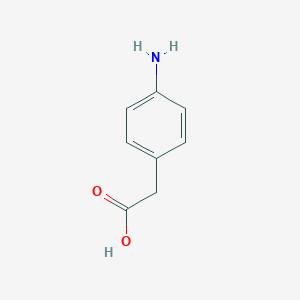

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)


